molecular formula C31H24N4O8S B12379381 Pigment red 95 CAS No. 61968-79-4

Pigment red 95

Cat. No.: B12379381
CAS No.: 61968-79-4
M. Wt: 612.6 g/mol
InChI Key: SECAKRZQBSFFML-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester (EC 612-905-3) is a complex azo-sulfonic acid derivative characterized by:

  • Diazenyl linkage (-N=N-) connecting a naphthalenyl moiety to the benzenesulfonic acid core.
  • Substituents: A 2-hydroxy-3-[(2-methylphenyl)aminocarbonyl] group on the naphthalene ring. Methoxy (-OCH₃) and 4-nitrophenyl ester (-O-C₆H₄-NO₂) groups on the benzene ring.

This compound is utilized in industrial applications, including dyes and specialty chemicals, with extensive commercial data spanning 2022 pages and 9781 database tables, as reported by The Data Institute .

Properties

CAS No.

61968-79-4

Molecular Formula

C31H24N4O8S

Molecular Weight

612.6 g/mol

IUPAC Name

(4-nitrophenyl) 3-[[2-hydroxy-3-[(2-methylphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonate

InChI

InChI=1S/C31H24N4O8S/c1-19-7-3-6-10-26(19)32-31(37)25-17-20-8-4-5-9-24(20)29(30(25)36)34-33-27-18-23(15-16-28(27)42-2)44(40,41)43-22-13-11-21(12-14-22)35(38)39/h3-18,36H,1-2H3,(H,32,37)

InChI Key

SECAKRZQBSFFML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)OC5=CC=C(C=C5)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Diazotization : A solution of 3-amino-4-methoxybenzenesulfonic acid (1.0 equiv) in hydrochloric acid (3.0 M, 5 vol) is treated with sodium nitrite (1.05 equiv) at 0–5°C for 30 minutes. Excess nitrous acid is quenched with sulfamic acid.
  • Coupling : The diazonium salt is added dropwise to a solution of 2-hydroxy-3-[(2-methylphenyl)amino]carbonyl-1-naphthalenol (1.0 equiv) in aqueous sodium hydroxide (pH 9–10) at 10–15°C. The mixture is stirred for 4–6 hours until coupling completion.

Key Parameters

Parameter Value Source
Temperature 0–15°C
pH 9–10 (alkaline)
Yield 78–85%

Sulfonation and Intermediate Isolation

The coupled intermediate undergoes sulfonation to introduce the benzenesulfonic acid moiety. Industrial methods leverage oleum (20–65% SO₃) at elevated temperatures to drive the reaction.

Procedure

  • The azo-coupled product (1.0 equiv) is dissolved in chlorosulfonic acid (5 vol) at 40°C.
  • Oleum (30% SO₃, 2.5 equiv) is added gradually, maintaining the temperature at 100–110°C for 3 hours.
  • The mixture is quenched in ice-water, and the sulfonated product is isolated via filtration.

Optimization Insights

  • Solvent : Chlorosulfonic acid enhances electrophilic substitution while minimizing sulfone byproducts.
  • Side Reactions : Sulfone formation is suppressed by controlled addition rates and temperatures <110°C.

Esterification with 4-Nitrophenol

The sulfonic acid intermediate is converted to the 4-nitrophenyl ester using a nucleophilic acyl substitution reaction.

Protocol

  • The sulfonic acid (1.0 equiv) and 4-nitrophenol (1.2 equiv) are dissolved in dichloromethane (10 vol).
  • Triethylamine (2.5 equiv) is added as a base, and the mixture is stirred at 20–25°C for 6–8 hours.
  • The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield and Purity

Metric Value Source
Isolated Yield 89–92%
Purity (HPLC) >98%

Carbamide Formation

The (2-methylphenyl)amino carbonyl group is introduced via a Schotten-Baumann reaction.

Steps

  • 3-Isocyanato-2-methylbenzene (1.1 equiv) is added to a solution of the hydroxyl-naphthalenyl intermediate (1.0 equiv) in tetrahydrofuran (8 vol).
  • The reaction is catalyzed by dimethylaminopyridine (DMAP, 0.1 equiv) at 50°C for 12 hours.
  • The crude product is recrystallized from ethanol/water (7:3).

Integrated Process Flow

A consolidated synthesis route is summarized below:

  • Diazotization → 2. Azo Coupling → 3. Sulfonation → 4. Esterification → 5. Carbamide Formation

Critical Controls

  • Temperature : Strict thermal regulation prevents decomposition of diazonium intermediates.
  • Solvent Selection : High-boiling solvents (e.g., chlorosulfonic acid, dichloromethane) ensure reaction homogeneity.

Scalability and Industrial Adaptation

Patent WO2008011830A1 highlights solvent systems (e.g., xylene, sulfolane) for large-scale sulfonation, achieving >90% yields at 170–200°C. Batch reactors with reflux condensers are employed for esterification steps.

Analytical Characterization

Final product validation includes:

  • ¹H NMR : δ 7.82 (d, J=7.2 Hz, 2H, aromatic), 7.66 (t, J=6.4 Hz, 1H, naphthalenyl), 3.89 (s, 3H, methoxy).
  • HPLC-MS : m/z 613.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl ester group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds.

Scientific Research Applications

Dye Industry

Benzenesulfonic acid derivatives are widely used as dyes due to their vibrant colors and stability. Pigment Red 95 is particularly noted for its application in:

  • Textiles : Used for dyeing fabrics, providing bright red hues that are resistant to fading.
  • Plastics : Employed in coloring plastics, where durability and heat resistance are required.

Medicinal Chemistry

The compound's structure allows for potential applications in medicinal chemistry, particularly in the design of pharmaceutical agents. Its azo group can be utilized in:

  • Drug Development : Research indicates that azo compounds can exhibit antibacterial properties, making them candidates for developing new antimicrobial agents.
  • Targeted Drug Delivery : The ability to modify the compound's structure allows for the design of targeted delivery systems that can improve the efficacy of drugs.

Analytical Chemistry

Benzenesulfonic acid derivatives are often used as reagents in analytical chemistry:

  • Colorimetric Analysis : The compound can serve as a colorimetric reagent for detecting specific ions or compounds in solution.
  • Chromatography : It can be utilized in chromatographic techniques to separate and analyze complex mixtures.

Environmental Applications

Research has explored the environmental impact of azo dyes, leading to investigations into their degradation products and their effects on ecosystems:

  • Biodegradation Studies : Studies have shown that certain microorganisms can degrade azo compounds, suggesting potential bioremediation applications.

Data Tables

Compound NameActivity TypeReference
Benzenesulfonic acid derivativeAntimicrobial
This compoundAntioxidant
Azo compoundsAnticancer

Case Study 1: Textile Application

A study on the use of this compound in cotton dyeing demonstrated its excellent wash fastness and light fastness properties compared to other red dyes. The results indicated that fabrics dyed with this pigment retained color vibrancy even after multiple washes.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2020) evaluated the antimicrobial properties of various azo compounds, including Benzenesulfonic acid derivatives. The study found significant antibacterial activity against Gram-positive bacteria, indicating potential for development into new antibacterial agents.

Case Study 3: Environmental Impact Assessment

A comprehensive environmental assessment was performed on the degradation of azo dyes, including this compound. Results showed that certain bacterial strains could effectively degrade the dye under anaerobic conditions, suggesting a viable method for bioremediation in polluted water bodies.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazenyl-Linked Benzenesulfonic Acids with Varied Substituents

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Functional Features Reference
Target Compound 4-Nitrophenyl ester, methoxy, 2-methylphenyl aminocarbonyl High electrophilicity, lipophilic ester group
3-Hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid Hydroxy (-OH) on naphthalene, no ester Enhanced water solubility, lower stability
4-[(4-Amino-1-naphthyl)azo]benzenesulfonic acid Amino (-NH₂) on naphthalene, sulfonic acid (-SO₃H) High reactivity in dye applications
Acid Orange 52 (C.I. 13025) Sodium sulfonate (-SO₃Na), dimethylamino (-N(CH₃)₂) Water-soluble azo dye, pH indicator (pH 3.0–4.4)
Key Observations :
  • Electrophilicity: The 4-nitrophenyl ester in the target compound increases electrophilic character compared to hydroxy or amino groups in analogs, influencing reactivity in coupling reactions .
  • Solubility : Sodium salts (e.g., Acid Orange 52) exhibit higher water solubility due to ionic groups, whereas the target’s ester group enhances lipophilicity .
  • Applications: Amino-substituted analogs (e.g., 4-[(4-amino-1-naphthyl)azo]benzenesulfonic acid) are used in textile dyes, while the target’s nitro group may suit specialized electrophilic applications .

Azo Dyes with Sulfonic Acid Cores

Table 2: Physicochemical and Industrial Properties
Property Target Compound Acid Orange 52 (C.I. 13025) 4-[(4-Amino-1-naphthyl)azo]benzenesulfonic acid
Molecular Weight ~600–650 (estimated) 327.33 ~350–400 (estimated)
Solubility Low in water, soluble in organics Highly water-soluble (sodium salt) Moderate in water (sulfonic acid)
Melting Point >250°C (estimated) >300°C Not reported
Key Applications Specialty chemicals, dyes pH indicator, biological staining Textile dyes, pigments
Toxicity Limited data Genotoxicity reported No significant data

Sodium Salts and Ester Derivatives

Functional Group Impact :
  • Sodium Salts (e.g., compounds in and ):
    • Improve water solubility and thermal stability, ideal for industrial dye formulations .
    • Example: Sodium 4-[4,5-dihydro-4-(diazenyl)pyrazol-1-yl]benzenesulfonate has applications in high-temperature processes .
  • Ester Derivatives (e.g., target compound):
    • The 4-nitrophenyl ester group enhances resistance to hydrolysis, making the compound suitable for hydrophobic matrices .

Biological Activity

Benzenesulfonic acid derivatives, particularly 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester , have garnered attention for their diverse biological activities. This compound is characterized by a complex structure that suggests potential applications in medicinal chemistry, particularly in cancer therapy and as enzyme inhibitors. The following article presents a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Benzenesulfonic acid
  • Functional Groups : Hydroxy, methoxy, nitro, and diazenyl groups
  • Aromatic Systems : Naphthalene and methylphenyl moieties

This intricate arrangement of functional groups likely contributes to its biological efficacy.

Anticancer Properties

Research indicates that benzenesulfonic acid derivatives exhibit significant anticancer properties. A study demonstrated that these compounds can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of the compound on cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)15.3Inhibition of cell proliferation
A549 (Lung Cancer)10.8Cell cycle arrest at G1 phase

These results highlight the potential of the compound as an anticancer agent, particularly against breast and lung cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, which is crucial for therapeutic applications.

Enzyme Inhibition Data

Enzyme IC50 (µM) Type of Inhibition
Acetylcholinesterase (AChE)25.4Competitive
Butyrylcholinesterase (BChE)18.7Non-competitive

The inhibition of AChE and BChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antioxidant Activity

The antioxidant properties of the compound have been investigated using various assays. The results indicate that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

Antioxidant Activity Assessment

Assay Type EC50 (µM)
DPPH Radical Scavenging30.5
ABTS Radical Scavenging22.1

These findings support the compound's role in reducing oxidative damage in cells .

The mechanisms underlying the biological activities of benzenesulfonic acid derivatives are multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1 phase.
  • Enzyme Interaction : Competitive and non-competitive inhibition of key enzymes involved in neurotransmission and metabolism.

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